molecular formula C19H38N4O8 B1202378 2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol CAS No. 66065-96-1

2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Cat. No. B1202378
CAS RN: 66065-96-1
M. Wt: 450.5 g/mol
InChI Key: HWDOCDZRMDHDSC-UHFFFAOYSA-N
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Description

2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is a natural product found in Micromonospora sagamiensis with data available.

Scientific Research Applications

Hydrogen Bonding Studies

The compound's structure has been analyzed in the context of hydrogen bonding. Studies such as those by Kubicki, Bassyouni, and Codding (2000) in the Journal of Molecular Structure, reveal insights into the hydrogen bonding characteristics of similar structures, highlighting the importance of such compounds in understanding molecular interactions (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Chemical Properties

The chemical synthesis and properties of related compounds have been extensively studied. For instance, Reddy et al. (2005) in Bioconjugate Chemistry discuss the synthesis of similar compounds, emphasizing their role in chemoselective conjugation of proteins and enzymes (Reddy et al., 2005). Additionally, Dotsenko, Krivokolysko, and Litvinov (2007) in the Russian Chemical Bulletin explore aminomethylation processes involving similar structures, contributing to the synthesis of new functionally substituted heterocycles (Dotsenko, Krivokolysko, & Litvinov, 2007).

Optical Storage and Polymers

Research by Meng et al. (1996) in Macromolecules demonstrates the application of related compounds in the field of optical storage and polymer science. They discuss the cooperative motion of polar side groups in amorphous polymers and its significance (Meng et al., 1996).

Formation of Multicomponent Equilibrium Systems

Hetényi et al. (2003) in The Journal of Organic Chemistry have explored the formation and characterization of multicomponent equilibrium systems derived from isomers of aminomethylcyclohexane-diols, closely related to the compound . This research contributes to the understanding of complex chemical equilibria involving similar structures (Hetényi et al., 2003).

Metal-Organic Frameworks

Kumar and Mishra (2007) in Main Group Chemistry have investigated the synthesis of main group metal-organic frameworks derived from structures similar to the compound . Their work provides insight into the potential applications of these compounds in creating novel metal-organic frameworks (Kumar & Mishra, 2007).

properties

CAS RN

66065-96-1

Product Name

2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

Molecular Formula

C19H38N4O8

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H38N4O8/c1-19(27)7-28-18(13(26)16(19)23-2)31-15-11(24)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,23-27H,3-7,20-22H2,1-2H3

InChI Key

HWDOCDZRMDHDSC-UHFFFAOYSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)O)O

synonyms

antibiotic Su-1
antibiotic Su-2
antibiotic Su-3
Su-1 antibiotic
Su-2 antibiotic
Su-2 complex
Su-3 antibiotic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 2
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 3
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 4
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 5
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Reactant of Route 6
2-[4-Amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

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